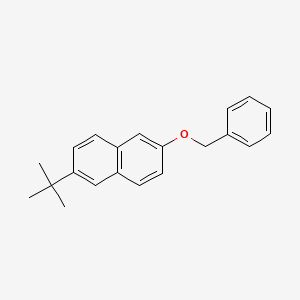
2-(Benzyloxy)-6-tert-butylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-6-tert-butylnaphthalene is an organic compound that belongs to the class of naphthalenes It features a benzyloxy group at the second position and a tert-butyl group at the sixth position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-tert-butylnaphthalene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved through the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can target the naphthalene ring or the benzyloxy group, leading to various reduced products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-6-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-6-tert-butylnaphthalene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-(Benzyloxy)naphthalene: Lacks the tert-butyl group, leading to different steric and electronic properties.
6-tert-Butylnaphthalene:
2-(Methoxy)-6-tert-butylnaphthalene: Features a methoxy group instead of a benzyloxy group, altering its chemical behavior.
Uniqueness: 2-(Benzyloxy)-6-tert-butylnaphthalene is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various research applications, offering a balance of reactivity and stability.
Propiedades
Número CAS |
93245-51-3 |
|---|---|
Fórmula molecular |
C21H22O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-tert-butyl-6-phenylmethoxynaphthalene |
InChI |
InChI=1S/C21H22O/c1-21(2,3)19-11-9-18-14-20(12-10-17(18)13-19)22-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3 |
Clave InChI |
XJTJSANMLNIMMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)


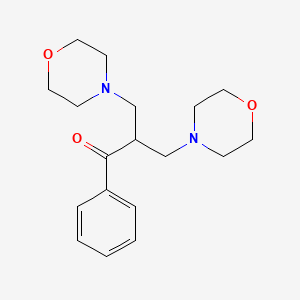
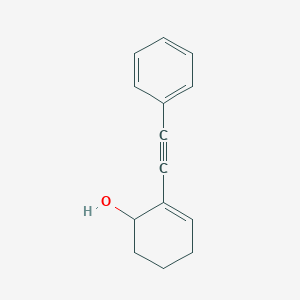
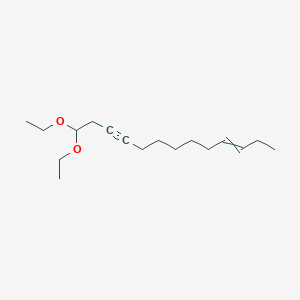
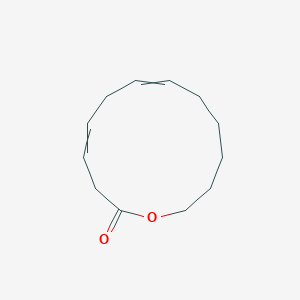
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)


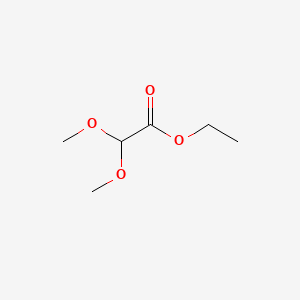
![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)
